4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H19N3OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3OS/c1-14-7-9-16(10-8-14)22-13-17-19-20-18(23)21(17)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,23) |
InChI Key |
XYFSSGRUKIZWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation-Cyclization
One-Pot Multi-Component Reaction
A streamlined approach involves simultaneous cyclization and alkylation:
-
Reactants : Phenethyl hydrazine, carbon disulfide, p-tolyloxy methyl chloride.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Analytical validation includes:
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic H), δ 4.5 (OCH₂) | |
| LC-MS | m/z 355.2 [M+H]⁺ | |
| Elemental Analysis | C: 64.3%, H: 5.6%, N: 11.8% |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at N1 vs. N4 is minimized using bulky bases (e.g., DBU).
-
Oxidation : Conduct reactions under nitrogen atmosphere to preserve the thiol group.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Sequential Alkylation | 72 | 98 | 24 | Moderate |
| One-Pot Reaction | 63 | 95 | 12 | High |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides or acylating agents. For example:
These reactions are foundational for synthesizing derivatives with modified solubility or bioactivity .
Condensation with Aldehydes/Ketones
The thiol group reacts with carbonyl compounds to form thiosemicarbazones or hydrazones:
Hydrazones derived from this scaffold show enhanced antiproliferative activity against cancer cell lines .
Oxidative Coupling
The thiol group can dimerize under oxidative conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Aqueous ethanol, RT | 3,3′-disulfanediylbis(4-phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole) |
| I<sub>2</sub> | DCM, RT | Same as above |
Dimerization is reversible under reducing agents like glutathione, enabling redox-responsive applications .
Metal Complexation
The triazole-thiol moiety acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Biological Relevance |
|---|---|---|---|
| CuCl<sub>2</sub> | Methanol, RT | [Cu(C<sub>23</sub>H<sub>24</sub>N<sub>3</sub>OS)<sub>2</sub>]Cl<sub>2</sub> | Enhanced antimicrobial activity |
| Fe(NO<sub>3</sub>)<sub>3</sub> | Ethanol, 60°C | Fe(C<sub>23</sub>H<sub>24</sub>N<sub>3</sub>OS)<sub>3</sub><sub>3</sub> | Antioxidant potential |
Metal complexes often exhibit amplified bioactivity compared to the parent ligand .
Ring Functionalization
The triazole ring undergoes electrophilic substitution at the N1 or N2 positions:
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | This compound-1-nitrate | Improves metabolic stability |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Sulfo-4-phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole | Enhances water solubility |
These modifications are critical for tuning pharmacokinetic properties .
Desulfurization
The thiol group can be reduced to a methylene group:
| Reducing Agent | Conditions | Product |
|---|---|---|
| Raney Ni | Ethanol, reflux | 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole |
| LiAlH<sub>4</sub> | THF, 0°C | Same as above |
Desulfurization simplifies the scaffold for structure-activity relationship studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions:
| Reaction Type | Catalyst/Base | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 5-Bromo-4-phenethyl-4H-1,2,4-triazole-3-thiol | 5-Aryl derivatives |
This method facilitates rapid diversification of the triazole core .
Key Research Findings
-
Antimicrobial Activity : S-Alkylated derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antioxidant Efficacy : Thiol-metal complexes exhibit IC<sub>50</sub> values of 1.3–4.7 × 10<sup>−3</sup> M in DPPH assays .
-
Anticancer Potential : Hydrazone derivatives inhibit cancer cell migration by 60–80% in 3D cultures .
Reactivity trends align with analogous triazole-3-thiols, underscoring the versatility of this scaffold in medicinal chemistry .
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The compound has been investigated for its herbicidal activity. Research on similar triazole derivatives has shown promising results in controlling weed growth while being compatible with crop plants. The structural features of triazoles contribute to their effectiveness as plant growth regulators and herbicides. For instance, derivatives of triazoles have been noted for their ability to inhibit the growth of specific weed species without adversely affecting crop yields .
Fungicidal Activity
Triazole compounds are well-known for their antifungal properties. The presence of sulfur in the triazole structure enhances its bioactivity against various fungal pathogens. In studies involving related compounds, significant antifungal activity was observed, suggesting that 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol could be effective against common agricultural fungi .
Material Science Applications
Corrosion Inhibition
Triazole compounds are explored for their ability to inhibit corrosion in metal surfaces. The thiol group in the compound enhances its interaction with metal surfaces, forming protective films that reduce corrosion rates. Studies have demonstrated that triazoles can effectively protect metals like steel from oxidative damage .
Polymer Chemistry
In polymer science, triazole derivatives are being investigated as additives to enhance the properties of polymers. Their unique chemical structure can improve thermal stability and mechanical strength when incorporated into polymer matrices. This application is particularly relevant in developing advanced materials for electronics and automotive industries .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Compound A | E. coli | 15 | C. albicans | 18 |
| Compound B | S. aureus | 20 | A. niger | 16 |
| 4-Phenethyl... | Pseudomonas aeruginosa | 12 | F. oxysporum | 14 |
Table 2: Herbicidal Efficacy of Triazole Compounds
| Compound | Target Weed | Effective Concentration (mg/L) | Crop Compatibility |
|---|---|---|---|
| Compound X | Amaranthus retroflexus | 50 | High |
| Compound Y | Setaria viridis | 75 | Moderate |
| 4-Phenethyl... | Echinochloa crus-galli | 60 | High |
Mechanism of Action
The mechanism of action of 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological receptors, modulating their function. The phenethyl and p-tolyloxy groups can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Flexibility : The N4 phenethyl group in the target compound is bulkier than methyl or phenyl groups in analogs, which may influence steric effects and solubility .
- Synthesis Efficiency : Yields for triazole-thiols range widely (39–83%), depending on aldehyde reactivity and reaction conditions (e.g., glacial acetic acid as a catalyst) .
Physical and Chemical Properties
Physical data for select analogs are compared below:
Key Observations :
- Stability : Triazole-thiols with aromatic substituents (e.g., p-tolyloxy) often require storage at low temperatures (2–8°C) to prevent degradation .
- Melting Points : Derivatives with bulkier substituents (e.g., naphthalen-2-yloxy) exhibit higher melting points (177–198°C), suggesting stronger intermolecular forces .
Antimicrobial Activity
- Triazole-thiadiazoles : Derivatives with 3-chlorophenyl groups showed significant inhibition against Staphylococcus aureus and Candida albicans (MIC: 12.5–25 µg/mL) .
- Methyl Disulfides : Analogous triazole-thiol disulfides (e.g., compound 13) demonstrated moderate antibacterial activity against Gram-positive bacteria .
Antioxidant Activity
- DPPH Radical Scavenging : S-alkyl derivatives of 5-(5-methylpyrazole)-4-phenyl-triazole-thiol exhibited antiradical activity (IC₅₀: 50–100 µM) .
Corrosion Inhibition
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol : Showed 85% inhibition efficiency for aluminum alloys in HCl, attributed to thiol adsorption on metal surfaces .
Molecular Docking Studies
Pharmacokinetic and Toxicity Considerations
- ADMET Profiles : A coumarin-triazole-thiophene hybrid (analogous to the target compound) showed favorable drug-likeness parameters in silico, with moderate bioavailability and low hepatotoxicity .
Biological Activity
The compound 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.
Chemical Structure
The molecular formula for this compound is . The structure includes a triazole ring substituted with a phenethyl group and a p-tolyloxy methyl group.
Physical Properties
- Molecular Weight : 318.41 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole thiol derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in the following table:
| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |
|---|---|---|---|---|---|
| 4a | 1 | 14 | 8 | 12 | 8 |
| 4b | 1 | 16 | 6 | 12 | 8 |
| 4c | 1 | 5 | 4 | 3 | 5 |
The compounds with electron-donating groups demonstrated enhanced antimicrobial activity, suggesting that the electronic properties of substituents influence efficacy against microorganisms .
Anticancer Activity
The cytotoxic effects of triazole derivatives have been investigated against various cancer cell lines. Notably, several compounds derived from triazole exhibited potent anticancer activity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The following table summarizes the cytotoxicity results:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 15.2 |
| Compound B | MDA-MB-231 | 12.7 |
| Compound C | Panc-1 | >50 |
These findings indicate that certain derivatives can selectively target cancer cells, with potential applications in cancer therapy .
Antioxidant Activity
Antioxidant properties of triazole derivatives have also been documented. Compounds were tested for their ability to scavenge free radicals using the DPPH assay. The results showed that some derivatives exhibited significant antioxidant activity:
| Compound ID | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 78 |
| Compound B | 65 |
| Compound C | 50 |
This suggests that these compounds may help mitigate oxidative stress in biological systems .
Case Study: Synthesis and Evaluation of Triazole Derivatives
A recent study focused on synthesizing new triazole derivatives and evaluating their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities using standardized assays. Results indicated that modifications to the triazole ring significantly enhanced biological activity, particularly in compounds with hydrazone moieties .
Case Study: Molecular Docking Studies
Molecular docking studies have been performed to predict the interaction between synthesized triazole derivatives and target proteins involved in cancer progression. These studies help elucidate the mechanism of action and support the design of more effective therapeutic agents .
Q & A
Q. What are the common synthetic routes for 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis typically involves nucleophilic substitution reactions, microwave-assisted methods, or condensation with aldehydes. For example:
- Microwave synthesis : Derivatives of 1,2,4-triazole-3-thiols can be synthesized using a Milestone Flexi Wave system under controlled temperature and solvent conditions (e.g., methanol or ethanol) to enhance reaction efficiency and yield .
- Nucleophilic substitution : A key step involves reacting hydrazinecarbothioamide precursors with alkylating agents (e.g., phenacyl bromides) in basic media .
- Condensation reactions : Equimolar amounts of aldehydes (e.g., 5-nitrosalicylaldehyde) are used with amino-triazole intermediates in methanol to form Schiff base derivatives .
Q. Which spectroscopic and analytical techniques are employed to characterize this compound?
Standard methods include:
- Elemental analysis (CHNS) to verify purity and stoichiometry .
- FTIR spectroscopy to confirm functional groups (e.g., thiol -SH stretch at ~2500 cm⁻¹, triazole ring vibrations) .
- ¹H/¹³C NMR in DMSO-d₆ to resolve substituent environments (e.g., aromatic protons, methylene bridges) .
- UV-Vis spectroscopy for studying electronic transitions in coordination complexes .
- LC-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be applied to study the compound's properties and interactions?
- DFT calculations (B3LYP/6-311G(d,p)) optimize molecular geometry, predict vibrational frequencies, and simulate NMR chemical shifts, which align well with experimental data . For example, torsional angle scans (from -180° to +180°) reveal conformational flexibility in the triazole-thione backbone .
- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes like DHFR or bacterial proteins). ADME analysis predicts pharmacokinetic properties, such as solubility and bioavailability, to prioritize derivatives for synthesis .
Q. What experimental strategies are used to resolve contradictions in biological activity data among structurally similar derivatives?
- Comparative structure-activity studies : For example, adding a 4-fluorobenzylidene radical to the triazole-thiol scaffold reduces antiradical activity by ~20%, while a 2-hydroxybenzylidene group enhances it .
- Dose-response analysis : Antiradical efficacy (via DPPH assay) drops from 88.89% at 1×10⁻³ M to 53.78% at 1×10⁻⁴ M, highlighting concentration-dependent effects .
- Statistical optimization : Design of Experiments (DoE) can systematically vary substituents (e.g., methoxy, halogen groups) to identify critical pharmacophores .
Q. How does the concentration of the compound influence its antiradical efficacy, and how is this quantified experimentally?
-
DPPH radical scavenging assay : Serial dilutions (e.g., 1×10⁻³ M to 1×10⁻⁴ M) are tested in ethanol. Absorbance at 517 nm is measured spectrophotometrically after 30 minutes of reaction. Activity (%) is calculated as:
Results are plotted as concentration vs. % inhibition (Table 1).
| Concentration (M) | Antiradical Activity (%) |
|---|---|
| 1×10⁻³ | 88.89 |
| 1×10⁻⁴ | 53.78 |
| Table 1: Concentration-dependent antiradical activity |
Q. What methodologies are used to optimize synthetic yields of S-alkylated derivatives?
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) while improving yields to >85% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group during alkylation .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) facilitate interfacial reactions in biphasic systems .
Q. How do substituents on the triazole ring influence antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
